

BAY-678 Racemate: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity

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Compound of Interest

Compound Name: BAY-678 racemate

Cat. No.: B2927917

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of **BAY-678 racemate**, a potent and selective inhibitor of human neutrophil elastase (HNE). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

BAY-678 is a small molecule inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases, including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.^[1] The racemic form of BAY-678 serves as a valuable tool for preclinical research and drug development. This document outlines a plausible synthetic approach, summarizes key chemical properties, and details its biological activity and relevant experimental workflows.

Synthesis of BAY-678 Racemate

While a specific, detailed synthesis protocol for **BAY-678 racemate** is not publicly available, its dihydropyrimidinone (DHPM) core structure strongly suggests a synthetic route based on the well-established Biginelli reaction.^{[1][2][3][4]} This one-pot, three-component condensation reaction offers an efficient method for the synthesis of DHPMs.

Proposed Retrosynthesis and Key Precursors

The synthesis of the **BAY-678 racemate** would likely involve the acid-catalyzed condensation of three key components:

- An aromatic aldehyde: 3-(Trifluoromethyl)benzaldehyde
- A β -ketoester: An appropriately substituted N-acetyl- β -ketoester containing the 2-cyanopyridine moiety.
- Urea: As the source of the pyrimidinone ring nitrogen atoms.

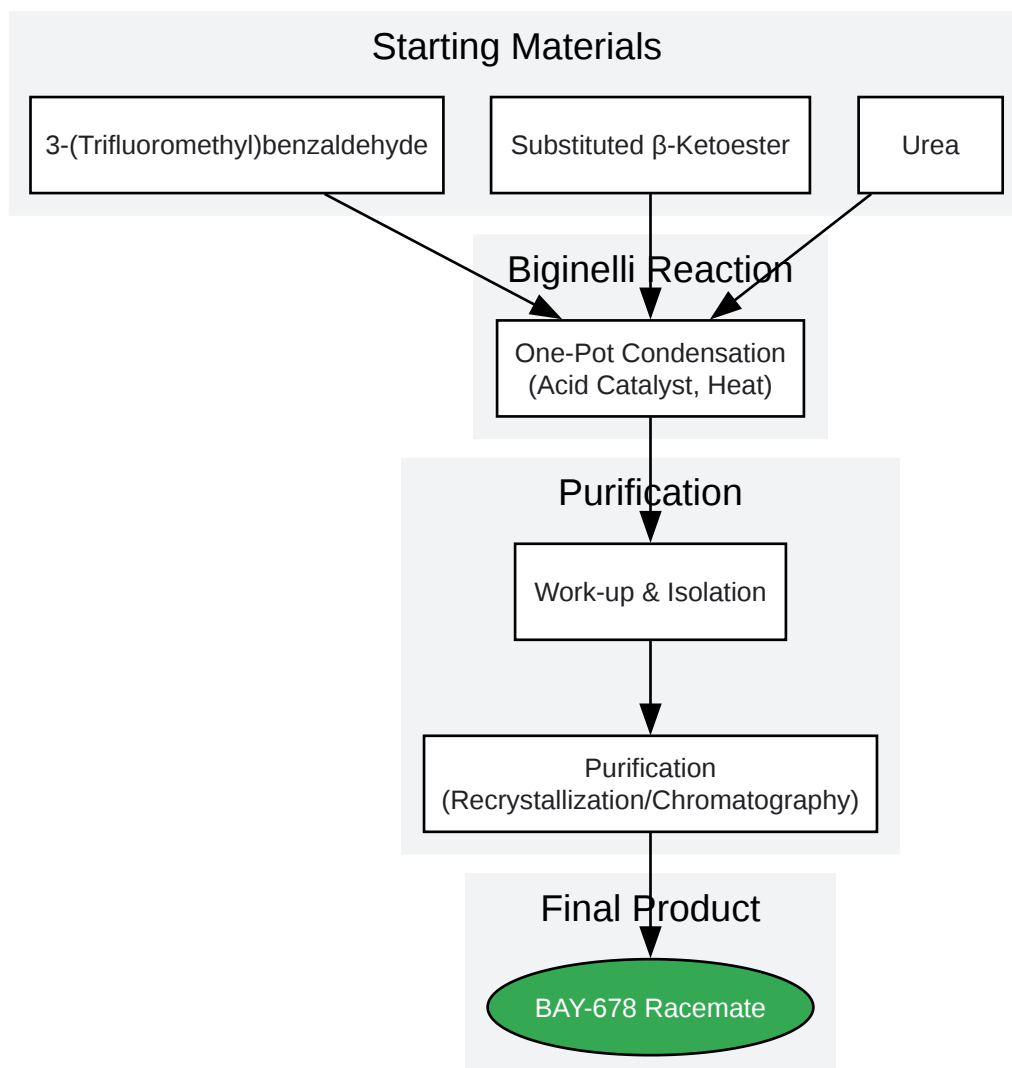
General Experimental Protocol for Biginelli Reaction

The following is a generalized protocol for the Biginelli reaction, which can be adapted for the synthesis of **BAY-678 racemate**. Optimization of catalysts, solvents, and reaction conditions would be necessary to achieve high yields.

- **Reaction Setup:** To a round-bottom flask, add equimolar amounts of 3-(trifluoromethyl)benzaldehyde, the N-acetyl- β -ketoester, and a slight excess of urea.
- **Solvent and Catalyst:** Add a suitable solvent, such as ethanol or acetic acid, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, or Yb(OTf)₃).
- **Reaction Conditions:** The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product often precipitates. The crude product can be collected by filtration and purified by recrystallization or column chromatography.

Logical Workflow for Proposed Synthesis

Proposed Synthesis Workflow for BAY-678 Racemate



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Caption: Proposed Biginelli reaction workflow for **BAY-678 racemate** synthesis.

Chemical Properties

The following table summarizes the known chemical properties of BAY-678. The properties of the racemate are expected to be very similar.

Property	Value	Reference
Chemical Formula	C ₂₀ H ₁₅ F ₃ N ₄ O ₂	
Molecular Weight	400.35 g/mol	
CAS Number	675103-36-3 ((R)-enantiomer)	
Appearance	Crystalline solid	
Purity	≥98%	
Solubility	Soluble to 100 mM in DMSO	
Storage Conditions	Store at -20°C	

Mechanism of Action and Signaling Pathway

BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE). HNE is a serine protease released by neutrophils at sites of inflammation. It plays a role in the degradation of extracellular matrix proteins and the potentiation of inflammatory responses.

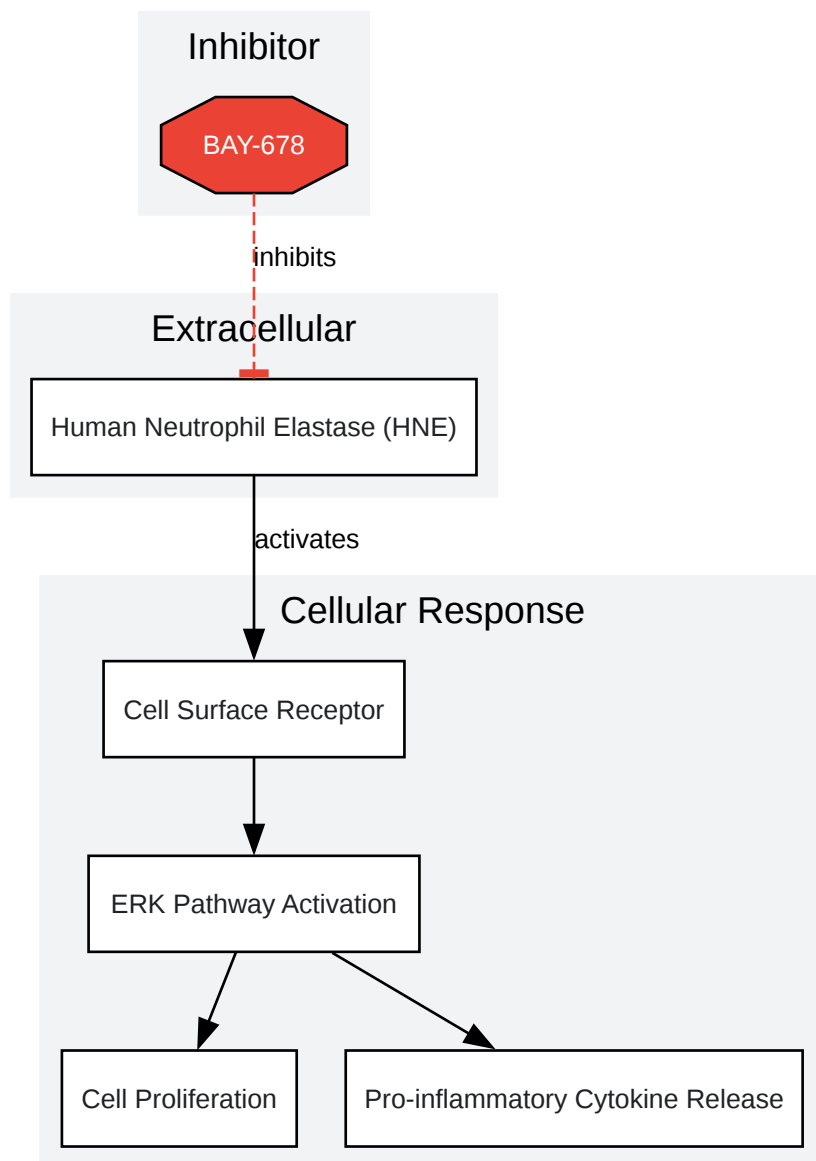
Inhibition of Human Neutrophil Elastase

BAY-678 exhibits a high degree of selectivity for HNE, with an IC₅₀ value of 20 nM. It shows over 2000-fold selectivity against a panel of 21 other serine proteases. By inhibiting HNE, BAY-678 can mitigate the downstream pathological effects of excessive elastase activity.

Signaling Pathway of Human Neutrophil Elastase

HNE can trigger various cellular signaling cascades that contribute to inflammation and tissue damage. One such pathway involves the activation of the extracellular signal-regulated kinase (ERK), which can lead to cellular proliferation. BAY-678, by inhibiting HNE, would block the initiation of these downstream signals.

Inhibition of HNE Signaling by BAY-678

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Caption: BAY-678 inhibits HNE, preventing downstream signaling.

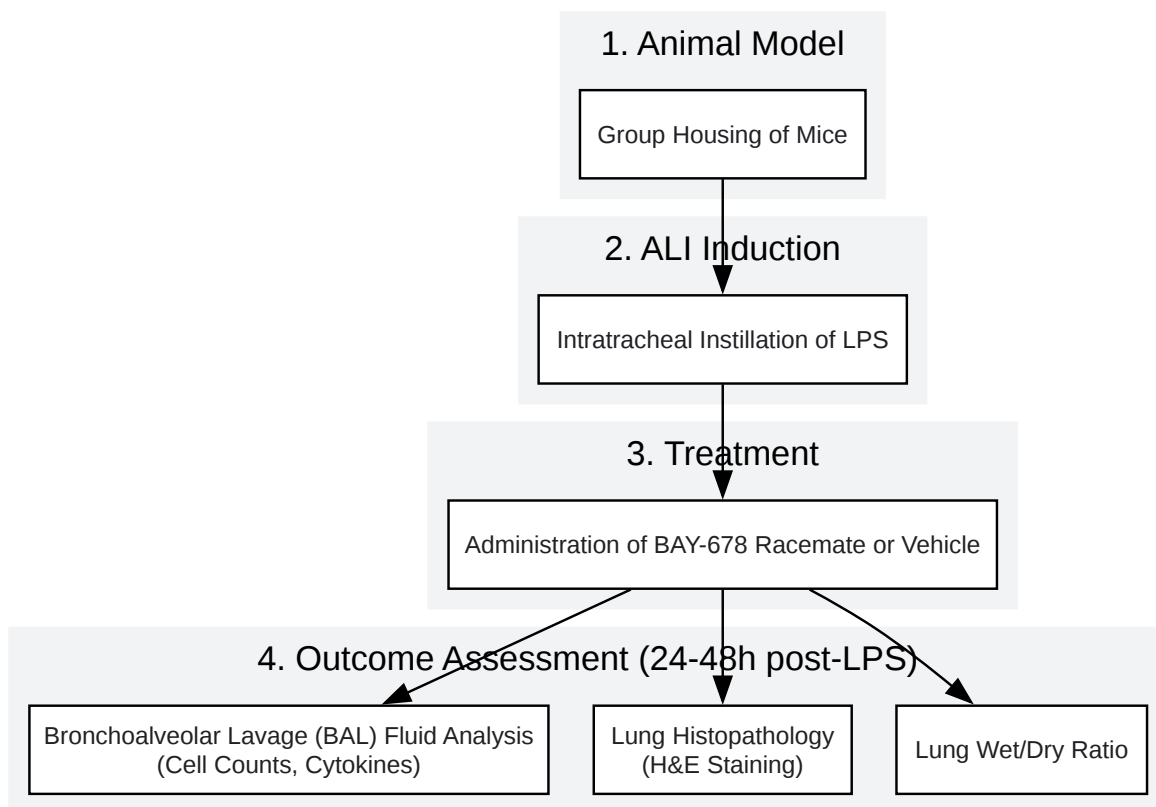
Experimental Protocols: In Vivo Model of Acute Lung Injury

While specific in vivo protocols for BAY-678 are proprietary, a general experimental workflow for evaluating a therapeutic agent in a lipopolysaccharide (LPS)-induced acute lung injury (ALI)

mouse model is presented below. This model is relevant as BAY-678 has shown efficacy in preclinical models of ALI.

Experimental Workflow

In Vivo ALI Experimental Workflow



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Caption: A typical workflow for evaluating BAY-678 in an ALI mouse model.

Key Methodologies

- **ALI Induction:** Mice are anesthetized, and a solution of lipopolysaccharide (LPS) is instilled directly into the trachea to induce a robust inflammatory response in the lungs.
- **Treatment Administration:** **BAY-678 racemate**, formulated in a suitable vehicle, is administered to the animals (e.g., via oral gavage or intraperitoneal injection) at a

predetermined time point relative to LPS administration. A control group receives the vehicle alone.

- **Bronchoalveolar Lavage (BAL):** At the end of the experiment, the lungs are lavaged with sterile saline. The collected BAL fluid is analyzed for total and differential cell counts (especially neutrophils) and levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6).
- **Lung Histopathology:** Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of lung injury, including inflammatory cell infiltration and alveolar damage.
- **Lung Wet/Dry Ratio:** To quantify pulmonary edema, lungs are excised, weighed (wet weight), dried in an oven, and weighed again (dry weight). An increased wet/dry ratio is indicative of fluid accumulation in the lungs.

Conclusion

BAY-678 racemate is a valuable research tool for investigating the role of human neutrophil elastase in various inflammatory diseases. While a specific synthesis protocol is not publicly available, the Biginelli reaction provides a plausible and efficient route to its synthesis. Its well-defined chemical properties and potent, selective inhibitory activity against HNE make it a suitable candidate for further preclinical development. The experimental workflows outlined in this guide provide a framework for its evaluation in relevant in vivo models.

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